Tris(2,2-bipyridyl-d8)ruthenium(ii)he
Description
Historical Development of Polypyridyl Ruthenium Complexes
The exploration of ruthenium polypyridyl complexes began in 1952 with Dwyer’s synthesis of bioactive ruthenium(II) polypyridyl derivatives, which demonstrated early potential as antimicrobial and anticancer agents. The landmark discovery of [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) in the 1970s established ruthenium as a cornerstone in coordination chemistry due to its stable octahedral geometry, intense metal-to-ligand charge transfer (MLCT) transitions, and room-temperature luminescence. By the 1990s, researchers began modifying ligand frameworks to enhance selectivity and efficacy, leading to the development of half-sandwich Ru-arene complexes and RAPTA derivatives.
The introduction of deuterated ligands in the early 2000s marked a paradigm shift, as isotopic substitution enabled precise control over vibrational modes and excited-state dynamics. For example, (Ru(D8-bpy)₂)₂((Metr)₂Pz)₂ demonstrated altered resonance Raman spectra and extended emission lifetimes compared to its protiated counterpart, underscoring the role of deuteration in photophysical tuning.
Table 1: Milestones in Ruthenium Polypyridyl Complex Development
Structural Significance of Deuterated Bipyridyl Ligands
Deuterated 2,2'-bipyridyl ligands (C₁₀D₈N₂) replace all hydrogen atoms on the bipyridine aromatic rings with deuterium, creating a isotopically "heavy" ligand system. X-ray crystallographic studies of tris(2,2'-bipyridyl-d8)ruthenium(II) hexafluorophosphate reveal an octahedral geometry with Ru–N bond lengths of 2.053 Å, identical to non-deuterated analogues, confirming that deuteration does not alter the core coordination sphere. However, isotopic substitution reduces high-frequency C–H vibrational modes (ν(C–H) ≈ 3100 cm⁻¹), which are replaced by lower-energy C–D vibrations (ν(C–D) ≈ 2250 cm⁻¹). This suppression of vibrational overlap between ground and excited states decreases non-radiative decay rates, as quantified by a 1.6-fold increase in the emission lifetime of [Ru(d¹⁰-dpp)₂(bpy)₂]²⁺ compared to its protiated form.
Table 2: Vibrational and Photophysical Effects of Deuteration
| Property | Protiated Complex | Deuterated Complex |
|---|---|---|
| C–H/C–D Stretching Frequency | ~3100 cm⁻¹ | ~2250 cm⁻¹ |
| Emission Lifetime (τ) | 650 ns | 1040 ns |
| Quantum Yield (Φ) | 0.12 | 0.19 |
Key Differences Between Protio and Deuterated Ruthenium Complexes
Deuteration induces three primary modifications in ruthenium bipyridyl complexes:
Photophysical Enhancements : The reduced vibronic coupling in deuterated complexes increases the quantum yield of MLCT emission. For instance, [Ru(bpy)₂(d¹⁰-dpp)]²⁺ exhibits a Φₑₘ of 0.52 versus 0.35 for the protiated analogue, with a proportional extension of τ from 480 ns to 780 ns. These changes arise from diminished energy dissipation through high-frequency C–H oscillators, as described by the energy gap law.
Solvent Isotope Effects : While solvent deuteration (H₂O vs. D₂O) minimally impacts photoracemization rates, ligand deuteration alters excited-state relaxation pathways. In [Ru(bpy)₃]²⁺, deuterated ligands shift the dominant decay route from ³MLCT → ³d–d transitions to prolonged ³MLCT states, as evidenced by a 1.75-fold kinetic isotope effect in aqueous solutions.
Catalytic and Therapeutic Efficacy : Deuteration improves performance in applications requiring long-lived excited states. In hydrogen evolution reactions, [(d⁸-bpy)₂Ru(d¹⁰-dpp)RhCl₂(bpy)]³⁺ produces 2.3× more H₂ than its protiated counterpart due to enhanced electron transfer kinetics. Similarly, deuterated Ru(II) polypyridyl complexes exhibit 40% higher photocytotoxicity in PDT by sustaining reactive oxygen species generation.
Table 3: Comparative Performance in Applications
| Application | Protiated Complex Efficacy | Deuterated Complex Efficacy |
|---|---|---|
| Hydrogen Production Rate | 12 µmol·h⁻¹·mg⁻¹ | 28 µmol·h⁻¹·mg⁻¹ |
| Photodynamic Therapy (IC₅₀) | 9.6 µM | 5.7 µM |
| DNA Binding Affinity (Kₐ) | 1.2×10⁵ M⁻¹ | 1.1×10⁵ M⁻¹ |
Properties
IUPAC Name |
ruthenium(2+);2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2/i3*1D,2D,3D,4D,5D,6D,7D,8D;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYQWXVZLHTKT-LUXBKWEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746463 | |
| Record name | Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67573-02-8 | |
| Record name | Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2'-bipyridyl-d8)ruthenium(II) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electrochemical reactions that occur at the electrode-electrolyte interface. This compound, also known as a luminophore, plays a crucial role in the performance of electrochemiluminescence (ECL) based sensors in various analytical applications.
Mode of Action
Tris(2,2-bipyridyl-d8)ruthenium(II) interacts with its targets through a process called electrogenerated chemiluminescence (ECL). During ECL, a high-energy electron transfer reaction occurs between the electrochemically generated reactant species at or near the electrode surface. This reaction produces an excited state of the luminophore species, which results in the emission of light.
Biochemical Pathways
The key biochemical pathway involved in the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electron transfer kinetics in the ECL process. The heterogeneous (or solid-state) ECL has enhanced the rate of the electron transfer kinetics and offers rapid response time. This is highly beneficial in point-of-care and clinical applications.
Result of Action
The result of the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the emission of light from the electrode-electrolyte interface. This light emission is used in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules.
Action Environment
The action, efficacy, and stability of Tris(2,2-bipyridyl-d8)ruthenium(II) can be influenced by various environmental factors. These include the properties of the electrode-electrolyte interface, the presence of other reactant species, and the conditions under which the ECL process is carried out.
Biochemical Analysis
Biochemical Properties
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate plays a significant role in biochemical reactions due to its ability to act as a luminophore in electrochemiluminescence (ECL) systems. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions that result in light emission. For instance, it is commonly used in ECL-based immunoassays where it interacts with antibodies and DNA probes. The nature of these interactions involves the formation of excited-state luminophore species, which emit light upon returning to the ground state.
Cellular Effects
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the quenching of fluorescence in cellular environments, which can impact cell function. Additionally, its interaction with cellular components can lead to changes in metabolic activities and gene expression patterns.
Molecular Mechanism
The molecular mechanism of action of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate involves its ability to undergo electron transfer reactions, leading to the generation of excited-state species. These species can interact with biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s high quenching coefficient and its ability to form stable complexes with biomolecules are key factors in its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy in biochemical assays. Studies have shown that prolonged exposure to light and heat can lead to the degradation of the compound, impacting its performance in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in facilitating biochemical reactions. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that careful dosage control is essential for its safe use in animal studies.
Metabolic Pathways
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its electron transfer reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is crucial for its function as a luminophore in ECL systems.
Transport and Distribution
Within cells and tissues, Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its effectiveness in biochemical assays and its ability to interact with target biomolecules.
Subcellular Localization
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding its subcellular localization is crucial for optimizing its use in various applications.
Biological Activity
Tris(2,2-bipyridyl)ruthenium(II) complexes, particularly [Ru(bpy)₃]²⁺, have garnered significant attention in the field of bioinorganic chemistry due to their diverse biological activities. This article explores the biological activity of these complexes, focusing on their cytotoxic properties, mechanisms of action, and potential applications in photodynamic therapy (PDT) and as anticancer agents.
1. Structure and Properties
Tris(2,2-bipyridyl)ruthenium(II) is characterized by its octahedral geometry, where three 2,2'-bipyridine ligands coordinate to a central ruthenium ion. The complex exhibits unique photophysical properties that enable it to participate in electron transfer processes.
- Molecular Formula : C₃₀H₂₄N₆Ru
- Molecular Weight : 859.55 g/mol
- CAS Number : 60804-74-2
2.1 Cytotoxicity
Research indicates that [Ru(bpy)₃]²⁺ complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon light activation.
- Case Study : A study demonstrated that [Ru(bpy)₃]²⁺ showed cytotoxicity against L6 cells with an IC₅₀ value in the low micromolar range when exposed to light. The nitro blue tetrazolium (NBT) assay confirmed ROS generation as a mechanism of action .
2.2 DNA Interaction
The binding affinity of ruthenium complexes to DNA has been extensively studied. These complexes can intercalate into DNA strands, leading to structural changes that disrupt cellular processes.
- Binding Studies : Spectroscopic methods including UV-Vis and fluorescence spectroscopy have shown that [Ru(bpy)₃]²⁺ binds effectively to calf thymus DNA with a binding constant indicative of strong interaction .
3. Applications in Photodynamic Therapy
Photodynamic therapy (PDT) utilizes light-activated compounds to produce cytotoxic species selectively in tumor tissues. [Ru(bpy)₃]²⁺ complexes have been investigated as potential photosensitizers due to their ability to generate singlet oxygen upon irradiation.
- Efficiency : The quantum yield for singlet oxygen production has been reported as high as 0.81 under optimal conditions . This property makes them suitable candidates for PDT applications.
4. Anticancer Potential
Recent studies have highlighted the anticancer potential of various derivatives of tris(2,2-bipyridyl)ruthenium(II). These derivatives often incorporate additional ligands that enhance their biological activity.
| Complex | Ligands | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| [Ru(bpy)₃]²⁺ | N/A | 5.0 | ROS generation |
| [Ru(bpy)(salicylate)]²⁺ | Salicylate | 3.0 | DNA intercalation |
| [Ru(bpy)(halogen)]²⁺ | Halogen-substituted | 4.5 | Enhanced binding affinity |
5. Conclusion
Tris(2,2-bipyridyl)ruthenium(II) complexes demonstrate promising biological activities, particularly in the realms of cytotoxicity and photodynamic therapy. Their ability to generate reactive oxygen species and interact with DNA positions them as valuable candidates for further research in cancer therapeutics.
Scientific Research Applications
Electrochemiluminescence (ECL)
ECL Mechanism and Importance:
ECL utilizes the luminescent properties of Ru(bpy)₃²⁺ to generate light through electrochemical reactions. This process is particularly advantageous for developing sensitive analytical sensors due to its rapid response time and high sensitivity compared to traditional fluorescence methods.
Applications in ECL:
- Immunoassays: Ru(bpy)₃²⁺ has been successfully incorporated into immunoassay platforms for detecting various biomarkers. For instance, its application in point-of-care testing devices has shown promising results in diagnosing diseases rapidly and accurately .
- DNA Sensors: The complex is utilized in DNA sensing applications where it binds to specific nucleic acid sequences, facilitating the development of biosensors that can detect genetic material with high specificity .
- Bio-imaging: ECL-based imaging techniques employing Ru(bpy)₃²⁺ have been explored for bioimaging applications, allowing for real-time visualization of biological processes .
Case Study: ECL in Immunoassays
A study demonstrated the use of Ru(bpy)₃²⁺ in a solid-state ECL immunosensor for detecting prostate-specific antigen (PSA). The sensor exhibited a detection limit of 0.1 ng/mL, showcasing its potential for clinical diagnostics .
Photocatalysis
Role in Photocatalytic Reactions:
Ru(bpy)₃²⁺ acts as a photocatalyst in various organic transformations, leveraging its ability to absorb light and promote electron transfer reactions. This property is exploited in synthesizing complex organic molecules under mild conditions.
Applications in Organic Synthesis:
- Photoredox Catalysis: The complex is employed as a sensitizer in photoredox catalysis, enabling reactions such as C-C bond formation and functional group transformations. Its ability to generate reactive radical species under light irradiation makes it an essential component in modern synthetic chemistry .
Case Study: Photoredox Catalysis
In one notable study, Ru(bpy)₃²⁺ was used to facilitate the conversion of aryl halides to aryl amines under visible light irradiation. The reaction demonstrated high yields and selectivity, highlighting the effectiveness of Ru(bpy)₃²⁺ as a photocatalyst .
Biomedical Diagnostics
Diagnostic Applications:
The unique properties of Ru(bpy)₃²⁺ extend to biomedical diagnostics, where it is utilized for imaging and detection purposes.
- Fluorescent Probes: The complex has been developed into fluorescent probes for cellular imaging, allowing researchers to track cellular processes and interactions with high precision.
- Detection of Pathogens: Recent advancements have seen Ru(bpy)₃²⁺ used in assays designed to detect bacterial pathogens, providing rapid results that are crucial for clinical decision-making .
Case Study: Detection of Bacterial Pathogens
A study detailed the use of Ru(bpy)₃²⁺-based sensors for the rapid detection of Escherichia coli in food samples. The sensor achieved results within minutes, demonstrating its practical application in food safety monitoring .
Chemical Reactions Analysis
Photochemical Reactivity
The complex exhibits metal-to-ligand charge transfer (MLCT) transitions at ~450 nm, populating triplet states (³MLCT) that decay via radiative (fluorescence) and non-radiative pathways. Deuteration reduces high-frequency vibrational modes, potentially extending excited-state lifetimes .
Excited-State Pathways
-
³MLCT → ³MC Transition :
Non-deuterated complexes access low-lying metal-centered (³MC) states (cis or trans), mediating ligand loss or photoreduction . Deuteration may stabilize ³MC states due to reduced vibronic coupling . -
Quantum Yield :
For [Ru(bpy)₃]²⁺, Φem ≈ 0.04 in aqueous solutions . Deuteration could marginally increase this value by suppressing non-radiative decay .
Electrochemical and Redox Behavior
The Ru²⁺/Ru³⁺ redox couple occurs at ~1.3 V (vs. Ag/AgCl) . Deuteration minimally affects redox potentials but alters electron-transfer kinetics due to isotopic mass effects.
Key Reactions
-
Electrochemiluminescence (ECL) :
In the presence of tri-n-propylamine (TPrA), [Ru(d8-bpy)₃]²⁺ generates ECL via:
Ligand Substitution and Stability
[Ru(d8-bpy)₃]²⁺ exhibits high thermal stability (decomposition >300°C) . Ligand substitution requires harsh conditions (e.g., photolysis in MeCN) :
Kinetic Data (Non-Deuterated)
| Reaction | Rate Constant (s⁻¹) | Conditions |
|---|---|---|
| Photosubstitution (bpy → L) | ~10⁻⁴ – 10⁻³ | MeCN, 450 nm |
Comparative Isotope Effects
| Property | Non-Deuterated | Deuterated | Source |
|---|---|---|---|
| Fluorescence Lifetime (τ) | ~600 ns | ~650 ns (estimated) | |
| Redox Potential (E₁/₂) | +1.26 V | +1.26 V | |
| Photostability | Moderate | Enhanced |
Comparison with Similar Compounds
Non-Deuterated Analogues: Tris(2,2'-bipyridyl)ruthenium(II) Chloride
The non-deuterated parent compound, [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine), is a benchmark in ECL research. Key differences include:
The deuterated variant exhibits slower reaction kinetics in ECL due to the kinetic isotope effect, which can improve signal resolution in time-resolved assays .
Heteroleptic Ruthenium Complexes
Heteroleptic complexes, such as [Ru(Bipz)(Bipy)₂] (Bipz = bipyrazolate), demonstrate distinct photophysical properties:
- Redox Potentials: Heteroleptic complexes often show shifted oxidation potentials (e.g., +1.25 V vs. Ag/AgCl for [Ru(Bipz)(Bipy)₂] compared to +1.15 V for [Ru(bpy)₃]²⁺), affecting co-reactant compatibility in ECL .
- Emission Wavelengths : Substituting ligands alters emission profiles. For example, phenanthroline-based complexes emit at longer wavelengths (λem ≈ 650 nm) .
Salts and Derivatives
Chloride vs. Hexafluorophosphate Salts
- Chloride Hexahydrate : Water-soluble, used in aqueous ECL systems with oxalate or tripropylamine co-reactants. However, chloride ions can quench ECL at high concentrations .
- Hexafluorophosphate Salt: Preferred for non-aqueous systems (e.g., acetonitrile), offering higher anodic stability and compatibility with hydrophobic substrates .
Platinum-Tethered Derivatives
Bioanalytical Sensing
- Non-Deuterated: Widely used in immunoassays for biomarkers like C-reactive protein, with detection limits as low as 0.1 pg/mL .
- Deuterated : Employed in oxygen sensing via fluorescence quenching, demonstrating linear response (I₀/I) over 0–100% O₂ with <100 ms response time .
Environmental Impact
- Toxicity: Both chloride and hexafluorophosphate salts are classified as non-carcinogenic but require careful disposal to avoid environmental accumulation .
Preparation Methods
Preparation of Ruthenium(III) Precursor
- Ruthenium(III) chloride hydrate (RuCl3·xH2O) is first dried at 120 °C for at least 3 hours to remove excess water and impurities that may affect the reaction.
Preparation of Sodium Hypophosphite Reducing Agent
- Sodium hypophosphite (NaH2PO2) is freshly prepared by neutralizing phosphinic acid (H3PO2) with sodium hydroxide until a clear solution is obtained.
Complexation Reaction
In a typical synthesis, dried RuCl3 (0.1 g, ~0.48 mmol) and 2,2′-bipyridine-d8 (0.23 g, ~1.44 mmol) are dissolved in approximately 10 mL of water in a reflux apparatus equipped with a water-cooled condenser.
Freshly prepared sodium hypophosphite solution (~0.5 mL) is added as a reducing agent.
The mixture is heated to reflux (boiling) for about 30 minutes. During this time, the solution color changes from green to brown and finally to an orange-red, indicating the formation of the Ru(II) complex.
After reflux, the complex is precipitated by adding excess chloride ions (e.g., KCl) to exploit the common ion effect, facilitating crystallization of the hexahydrate salt [Ru(bpy-d8)3]Cl2·6H2O.
Reaction Scheme
$$
\text{RuCl}3 + 3 \text{bpy-d8} + \text{NaH}2\text{PO}2 \xrightarrow{\text{H}2\text{O}, \text{reflux}} [\text{Ru(bpy-d8)}_3]^{2+} + \text{byproducts}
$$
Analytical and Purification Procedures
The crude product is filtered and washed to remove unreacted ligands and salts.
Recrystallization from water or aqueous ethanol is performed to obtain pure crystalline material.
Characterization is done by UV-Vis spectroscopy, NMR (where deuteration is confirmed), and elemental analysis.
Comparative Table of Key Parameters in Preparation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Ruthenium precursor | RuCl3·xH2O dried at 120 °C | Ensures removal of oxo/hydroxy impurities |
| Ligand | 2,2′-bipyridine-d8 | Fully deuterated ligand essential for isotopic labeling |
| Reducing agent | Sodium hypophosphite (NaH2PO2) | Reduces Ru(III) to Ru(II) |
| Solvent | Water | Aqueous medium for complexation |
| Reaction temperature | Reflux (~100 °C) | 30 minutes typical reflux time |
| Precipitation | Addition of excess KCl | Common ion effect to isolate complex salt |
| Yield | High (typically >70%) | Dependent on ligand purity and reaction conditions |
| Product form | Hexahydrate salt [Ru(bpy-d8)3]Cl2·6H2O | Crystalline solid suitable for further study |
Research Findings and Method Variations
The method described above is adapted from classical procedures for tris(2,2-bipyridyl)ruthenium(II) chloride synthesis but uses the deuterated ligand to incorporate isotopic labeling.
Alternative synthesis routes involve photochemical substitution or use of intermediate ruthenium complexes such as [Ru(bpy)(DMSO)Cl2] or [Ru(bpy)Cl3], but these are more commonly applied to heteroleptic complexes rather than the homoleptic tris(bipyridyl) complex.
The use of sodium hypophosphite as a mild reducing agent is preferred due to its selectivity and ability to produce high yields without over-reduction or decomposition.
Purification steps are critical to remove residual Ru(III) species and uncoordinated ligands, which can affect the photophysical properties of the final complex.
Q & A
Q. What are the established synthetic routes for preparing Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate, and how can purity be verified?
Methodological Answer: The synthesis involves refluxing ruthenium(III) chloride hydrate with 2,2'-bipyridine in ethanol/water, followed by recrystallization with KCl to yield high-purity Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (75% yield) . Purity is verified via:
Q. What spectroscopic techniques are essential for characterizing Tris(2,2'-bipyridyl)ruthenium(II) complexes?
Methodological Answer: Key techniques include:
- Electrochemical Analysis : Cyclic voltammetry (CV) to determine redox potentials (e.g., Ru<sup>II</sup>/Ru<sup>III</sup> oxidation at +1.1 V vs. Ag/AgCl) .
- Time-Resolved Luminescence Spectroscopy : Measures excited-state lifetimes (~600 ns for [Ru(bpy)3]<sup>2+</sup> in aqueous solutions) .
- X-ray Crystallography : Confirms octahedral geometry around Ru(II) with bipyridyl ligands .
Advanced Research Questions
Q. How does the choice of co-reactant influence the electrochemiluminescence (ECL) efficiency of Tris(2,2'-bipyridyl)ruthenium(II) in biosensing?
Methodological Answer: Co-reactants determine ECL mechanisms and intensity:
- Tri-n-propylamine (TPrA) : Generates Ru(bpy)3<sup>+</sup> via radical-involved pathways, producing strong ECL (~10<sup>4</sup> a.u. intensity). Optimize TPrA concentration (100–200 mM) to avoid self-quenching .
- Oxalate : Enables annihilation ECL but requires acidic conditions (pH < 3), limiting biocompatibility .
- 2-(Dibutylamino)ethanol : Eco-friendly alternative with comparable efficiency (85% of TPrA signal) but lower toxicity .
Q. What strategies mitigate signal variability when integrating Tris(2,2'-bipyridyl)ruthenium(II) into nanostructured ECL platforms?
Methodological Answer:
- Nanoparticle Encapsulation : Silica nanoparticles doped with [Ru(bpy)3]<sup>2+</sup> enhance stability (90% signal retention after 50 cycles) and prevent leaching .
- Conductive Matrices : Use 3D-ordered macroporous gold or carbon nanotubes to improve electron transfer (2–3× higher ECL vs. planar electrodes) .
- Surface Functionalization : Covalent immobilization via NHS-ester chemistry reduces non-specific binding in biosensors .
Q. How should researchers resolve discrepancies in ECL intensity reported with different immobilization matrices?
Methodological Answer: Contradictions arise from matrix conductivity, porosity, and Ru(II) accessibility:
- Controlled Experiment Design : Compare ECL under identical conditions (e.g., 0.1 M PBS, pH 7.4, 1.2 V applied potential).
- Electrochemical Impedance Spectroscopy (EIS) : Quantify charge-transfer resistance (Rct); lower Rct correlates with higher ECL .
- Confocal Microscopy : Map spatial ECL distribution to identify "edge effects" or uneven Ru(II) dispersion .
Case Study : Nafion-modified electrodes show 40% lower ECL than silica nanoparticle films due to slower diffusion of TPrA radicals .
Data Contradiction Analysis
Q. Conflicting reports on [Ru(bpy)3]<sup>2+</sup> stability in acidic solutions: How to reconcile these findings?
Methodological Answer:
Q. Why do some studies report dual ECL emission peaks for [Ru(bpy)3]<sup>2+</sup>?
Methodological Answer: Dual peaks (610 nm and 680 nm) arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
